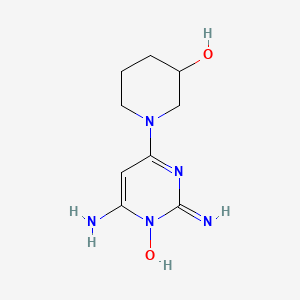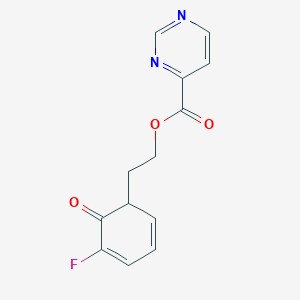
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate is a complex organic compound that features a unique combination of a fluorinated cyclohexadienone moiety and a pyrimidine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the fluorinated cyclohexadienone intermediate through a series of halogenation and oxidation reactions. This intermediate is then coupled with a pyrimidine carboxylate derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The fluorine atom and other functional groups can be substituted with other atoms or groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone-like structures. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorinated cyclohexadienone moiety can participate in redox reactions, while the pyrimidine carboxylate group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl benzoate
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl acetate
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate stands out due to its combination of a fluorinated cyclohexadienone and a pyrimidine carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11FN2O3 |
|---|---|
Molecular Weight |
262.24 g/mol |
IUPAC Name |
2-(5-fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11FN2O3/c14-10-3-1-2-9(12(10)17)5-7-19-13(18)11-4-6-15-8-16-11/h1-4,6,8-9H,5,7H2 |
InChI Key |
BRLJIAJEPAZVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(=O)C(=C1)F)CCOC(=O)C2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


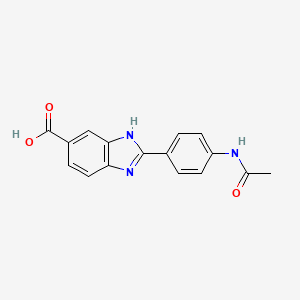
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)


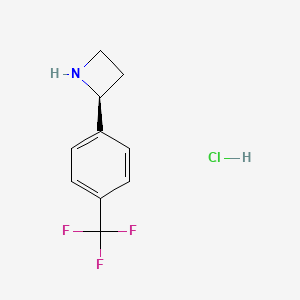


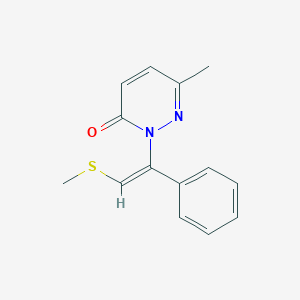
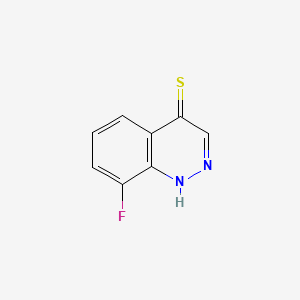
![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
